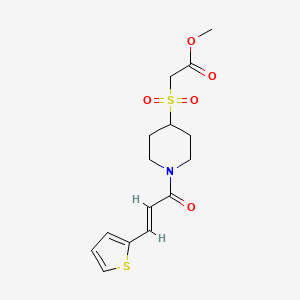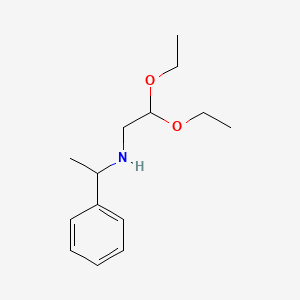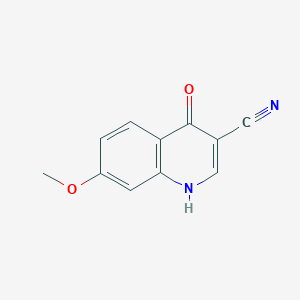
4-Hydroxy-7-methoxyquinoline-3-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
A synthesis of a similar compound, 7‐(3‐chloropropoxy)‐4‐hydroxy‐6‐methoxyquinoline‐3‐carbonitrile, has been described in the literature . The synthesis involved a series of reactions including Friedel‐Crafts reaction, alkylation, bromination, cyano substitution, and intramolecular cyclization . The final product was obtained in 36.9% yield over 7 steps and 98.71% purity .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile consists of a quinoline ring with a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position.
Applications De Recherche Scientifique
Corrosion Inhibition
4-Hydroxy-7-methoxyquinoline-3-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that certain quinoline derivatives, including those similar to this compound, exhibit effective corrosion inhibition properties for metals such as iron. These properties are attributed to the adsorption of these molecules on the metal surface, creating a protective barrier against corrosion. Studies employing quantum chemical and molecular dynamics simulation approaches have been instrumental in understanding the relationship between the molecular structure of quinoline derivatives and their corrosion inhibition efficiency (Erdoğan et al., 2017).
Antimicrobial Activity
Another significant area of application for this compound derivatives is in antimicrobial research. These compounds have been synthesized and evaluated for their in-vitro antimicrobial activity against various bacteria and fungi. For example, certain derivatives have shown moderate activities against a range of organisms, including gram-positive and gram-negative bacteria, as well as fungi. The structure-activity relationship of these compounds provides valuable insights into the development of new antimicrobial agents (Hagrs et al., 2015).
Fluorescent Dye Applications
Quinoline derivatives, including those related to this compound, have also been explored for their potential as fluorescent dyes. These compounds exhibit high fluorescence and stability, making them suitable for various applications requiring fluorescent labeling. The synthesis of these dyes involves specific reactions that yield brightly fluorescent compounds, which can be used in a range of scientific and industrial applications (Enoua et al., 2012).
Cancer Research
Recent studies have explored the role of quinoline derivatives, similar to this compound, in cancer research. For instance, certain quinoline compounds have been evaluated for their potential to inhibit key proteins involved in cancer cell growth and proliferation, such as epidermal growth factor receptor (EGFR) kinase. These studies contribute to the development of new cancer therapies by identifying compounds that can effectively target and inhibit the growth of cancer cells (Wissner et al., 2000).
Propriétés
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANBXSWAAPZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
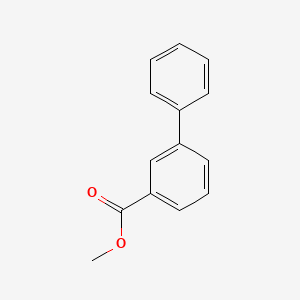
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661187.png)
![3-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]methylsulfanyl]propanoic acid](/img/structure/B2661188.png)

![[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone](/img/structure/B2661193.png)
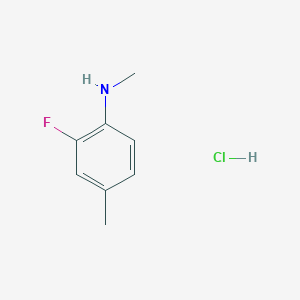
![methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate](/img/structure/B2661198.png)
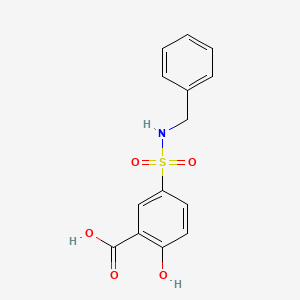
![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)
![8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2661202.png)
![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)
